molecular formula C5H6Br2N2O2 B127087 1,3-Dibromo-5,5-dimethylhydantoin CAS No. 77-48-5

1,3-Dibromo-5,5-dimethylhydantoin

Cat. No. B127087
CAS RN: 77-48-5
M. Wt: 285.92 g/mol
InChI Key: VRLDVERQJMEPIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05420300

Procedure details

A solution of 9.78 g (60 mmol) of 2-ethylbenzo[b]thiophene in 10 ml of heptane is added, over 10 minutes, to a mixture of 9.43 g (33 mmol) of 1,3-dibromo-5,5-dimethylhydantoin and 0.49 g (3 mmol) of azobisisobutyronitrile in 117.5 ml of heptane preheated to 60° C. The mixture is maintained for 1 additional hour at this temperature. After cooling to 20° C., stirring is continued for 1 hour and then the 5,5-dimethylhydantoin which has precipitated is filtered off and washed with 10 ml of heptane. The filtrate is washed with an aqueous sodium thiosulphate solution (3 g/100 ml) and then with 3 times 100 ml of water. After drying over sodium sulphate, the heptane phase is concentrated to approximately 40 ml and then cooled to -10° C. for one hour and a half. The precipitate formed is filtered off and dried under partial vacuum at 20° C. to provide 9.05 g of the desired compound in the form of a beige powder, which represents a yield of 57% (M.p.: 53° C., purity by liquid phase chromatography: 92%). A second, less pure sample is obtained by concentrating the mother liquors (16%).
Quantity
9.78 g
Type
reactant
Reaction Step One
Quantity
9.43 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
117.5 mL
Type
solvent
Reaction Step One
Quantity
0.49 g
Type
catalyst
Reaction Step One
Yield
57%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[S:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[CH:4]=1)[CH3:2].[Br:12]N1C(C)(C)C(=O)N(Br)C1=O>CCCCCCC.N(C(C)(C)C#N)=NC(C)(C)C#N>[Br:12][CH:1]([C:3]1[S:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[CH:4]=1)[CH3:2]

Inputs

Step One
Name
Quantity
9.78 g
Type
reactant
Smiles
C(C)C1=CC2=C(S1)C=CC=C2
Name
Quantity
9.43 g
Type
reactant
Smiles
BrN1C(=O)N(C(=O)C1(C)C)Br
Name
Quantity
10 mL
Type
solvent
Smiles
CCCCCCC
Name
Quantity
117.5 mL
Type
solvent
Smiles
CCCCCCC
Name
Quantity
0.49 g
Type
catalyst
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
preheated to 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is maintained for 1 additional hour at this temperature
CUSTOM
Type
CUSTOM
Details
the 5,5-dimethylhydantoin which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with 10 ml of heptane
WASH
Type
WASH
Details
The filtrate is washed with an aqueous sodium thiosulphate solution (3 g/100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
the heptane phase is concentrated to approximately 40 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -10° C. for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried under partial vacuum at 20° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(C)C1=CC2=C(S1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 9.05 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 113.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.